PSB 06126
Overview
Description
PSB 06126 is a complex organic compound with the molecular formula C24H15N2NaO5S. It is known for its unique structure, which includes both naphthalene and anthracene moieties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSB 06126 typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by its coupling with an anthracene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
PSB 06126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions include various substituted anthracene and naphthalene derivatives, which can be further utilized in different applications .
Scientific Research Applications
PSB 06126 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of PSB 06126 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-naphthaleneacetate
- 2-Methylnaphthalen-1-amine
- Naphthalene-1-sulfonic acid
Uniqueness
What sets PSB 06126 apart from similar compounds is its unique combination of naphthalene and anthracene structures, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as advanced material synthesis and targeted drug delivery .
Biological Activity
PSB 06126, a selective inhibitor of nucleoside triphosphate diphosphohydrolase 3 (NTPDase3), has garnered attention for its potential therapeutic applications. This compound is known for modulating ATP catabolism, which plays a crucial role in various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and implications for therapeutic use.
This compound inhibits NTPDase3, an enzyme that hydrolyzes ATP to ADP and subsequently to AMP. By inhibiting this enzyme, this compound increases the availability of ATP in the extracellular environment. This action can enhance cellular signaling pathways that are dependent on ATP, potentially impacting various biological processes such as inflammation, cell proliferation, and apoptosis.
Inhibition Profile
The inhibition profile of this compound has been characterized through several studies. It was found to inhibit rat NTPDase3 at low micromolar concentrations. The compound's selectivity for NTPDase3 over other ecto-nucleotide triphosphate diphosphohydrolases is notable, making it a valuable tool for studying the role of ATP in cellular functions .
Table 1: Inhibition Characteristics of this compound
Inhibitor | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | NTPDase3 | ~3 | |
ARL 67156 | ENTPD1 | <1 | |
NF 279 | ENTPD1, ENTPD2 | <1 |
Biological Studies
Numerous studies have investigated the effects of this compound on various cell types and conditions.
Case Study: Airway Surface Liquid Production
A study demonstrated that this compound could restore airway surface liquid production in human bronchial epithelial cells (HBECs). In the presence of this inhibitor, ATP release was significantly enhanced, suggesting a therapeutic potential for conditions like cystic fibrosis where airway hydration is compromised .
Case Study: Osteogenic Differentiation
Another investigation focused on the impact of this compound on bone marrow-derived mesenchymal stem cells (BM-MSCs). The study found that silencing NTPDase3 activity with this compound promoted osteogenic differentiation. This effect was linked to increased extracellular ATP levels, which are known to stimulate osteogenesis .
Research Findings
Recent research has highlighted the diverse biological activities associated with this compound:
- Enhanced Cell Signaling : Increased ATP levels can potentiate signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : By modulating ATP catabolism, this compound may reduce inflammatory responses in various tissues.
- Potential in Cancer Therapy : The compound's ability to influence cell proliferation may have implications in cancer treatment strategies.
Properties
IUPAC Name |
sodium;1-amino-4-(naphthalen-1-ylamino)-9,10-dioxoanthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-17-11-5-7-13-6-1-2-8-14(13)17)20-21(22)24(28)16-10-4-3-9-15(16)23(20)27;/h1-12,26H,25H2,(H,29,30,31);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBABILSRPNHR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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